4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRMLHZIZUFJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Inhibition of Acetylcholinesterase
One of the primary applications of compounds similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is their role as acetylcholinesterase inhibitors. These inhibitors are crucial in the treatment of Alzheimer's disease, as they help increase acetylcholine levels in the brain, thereby enhancing cognitive function and memory retention. Research has shown that certain sulfonamide derivatives exhibit significant inhibitory activity against acetylcholinesterase, making them candidates for further development in Alzheimer's therapies .
Antitumor Activity
Compounds with sulfonamide groups have been investigated for their anticancer properties. Studies indicate that some derivatives possess broad-spectrum antitumor activity, potentially acting through mechanisms such as the inhibition of cell proliferation and induction of apoptosis in cancer cells . The structural features of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide may enhance its effectiveness against various cancer types.
Anti-inflammatory Effects
Research has suggested that certain sulfonamide compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The presence of the furan moiety in this compound may contribute to its anti-inflammatory effects, warranting further investigation into its therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the potential applications of similar compounds:
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. The chloro and furan groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Key Examples :
4-Chloro-N-(5-(2-(thiazol-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide (): Structural Difference: Replaces the furan-2-yl group with a thiazole ring. Activity: Demonstrated potent thromboxane A2-prostanoid (TP) receptor antagonism (IC₅₀: 43.8 nM in IP1 functional assays) . Synthesis: Achieved via reductive amination with NaBH(OAc)₃, yielding 65% purity.
4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Structural Difference: Substitutes the ethyl chain with an oxadiazole-linked 4-methoxyphenyl group. Activity: Enhanced binding to sigma-2 receptors (Kᵢ: 0.52 μM) due to the oxadiazole’s electron-withdrawing properties .
N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2-methoxynaphthalen-1-yl)quinazolin-4-amine (): Structural Difference: Incorporates a quinazoline core and methoxy-substituted dihydroisoquinoline. Activity: Shows multidrug resistance (MDR) reversal properties (EC₅₀: 0.28 μM in P-gp inhibition assays) .
Table 1: Structural and Functional Comparison
Bioactivity and Selectivity
- TP Receptor Antagonism : The thiazole analog () showed superior TP receptor affinity (Kd: 0.604 nM via Schild analysis) compared to oxazole derivatives (Kd: 0.603 nM), suggesting heterocycle electronics critically modulate activity .
- Anti-Viral Potential: ’s dihydroisoquinolinyl sulfonamide derivatives exhibited moderate anti-MERS-CoV activity (EC₅₀: ~65.3 μM), highlighting the scaffold’s versatility but indicating the target compound may require optimization for viral targets .
Biological Activity
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C22H21ClN2O2S
- Molecular Weight : 396.9 g/mol
- CAS Number : 898433-16-4
The compound exhibits biological activity primarily through its interaction with specific molecular targets implicated in various diseases, particularly cancer. Its structure allows it to function as a potential inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
Anticancer Properties
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that derivatives of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- Targeting Kinases :
Other Biological Activities
- Antimicrobial Effects :
- Neuroprotective Effects :
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against MCF7 and A549 cell lines with IC50 values in the micromolar range. |
| Study B | Identified the compound as a potent inhibitor of RET kinase, showing effectiveness in reducing proliferation in RET-dependent tumors. |
| Study C | Explored the antimicrobial properties of sulfonamide derivatives, highlighting their potential in treating infections. |
Q & A
Q. Advanced Research Focus
- Molecular Docking :
- MD Simulations :
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).
- Accelerated Stability Testing :
How is the compound’s reactivity exploited in derivatization for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
